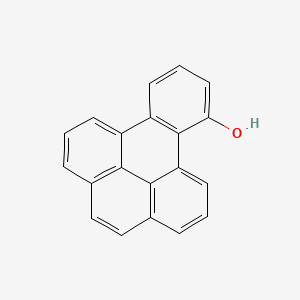
Benzo(e)pyren-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(e)pyren-9-ol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It is a derivative of benzo(e)pyrene, which is known for its complex structure consisting of multiple fused aromatic rings. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the ninth carbon atom of the benzo(e)pyrene structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(e)pyren-9-ol typically involves the functionalization of benzo(e)pyrene. One common method is the hydroxylation of benzo(e)pyrene using specific reagents and catalysts. For instance, the hydroxylation can be achieved using a combination of oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzo(e)pyren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Formation of benzo(e)pyrene-9,10-quinone.
Reduction: Formation of dihydrothis compound.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzo(e)pyren-9-ol has diverse applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Studied for its potential role in carcinogenesis and its effects on cellular processes.
Industry: Utilized in the development of materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of benzo(e)pyren-9-ol involves its interaction with cellular components. It can intercalate into DNA, leading to mutations and disruptions in transcription. The compound is metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can bind to DNA and proteins, causing cellular damage .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: Another PAH with a similar structure but different biological activity.
Dibenzopyrenes: Compounds with additional fused rings, leading to different chemical properties.
Indenopyrenes: PAHs with indene units fused to the pyrene core
Uniqueness
Benzo(e)pyren-9-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological interactions compared to other PAHs. Its specific position of hydroxylation influences its metabolic pathways and potential toxicity .
Properties
CAS No. |
77508-13-5 |
|---|---|
Molecular Formula |
C20H12O |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
benzo[e]pyren-9-ol |
InChI |
InChI=1S/C20H12O/c21-17-9-3-7-15-14-6-1-4-12-10-11-13-5-2-8-16(20(15)17)19(13)18(12)14/h1-11,21H |
InChI Key |
JJTONHIPKPNTGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C5=CC=CC(=C53)C=C2)C(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















